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Compound of Interest

Compound Name: NH-bis(C1-Boc)

Cat. No.: B1587361 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and reactivity of N,N-di(tert-butoxycarbonyl)methylamine, a di-protected form of methylamine.

Due to the limited availability of specific experimental data for this compound, this guide also

includes data for the closely related and well-characterized compound, di-tert-butyl

iminodicarboxylate, to provide valuable comparative insights.

Chemical Properties and Data
N,N-di(tert-butoxycarbonyl)methylamine, also known as di-tert-butyl N-

methyliminodicarboxylate, is a derivative of methylamine where the nitrogen atom is protected

by two tert-butoxycarbonyl (Boc) groups. This protection strategy is common in organic

synthesis to modulate the reactivity of the amine group.

Table 1: Physicochemical Properties
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Property
N,N-di(tert-
butoxycarbonyl)methylami
ne (Predicted/Inferred)

Di-tert-butyl
iminodicarboxylate
(Experimental)

Molecular Formula C₁₁H₂₁NO₄ C₁₀H₁₉NO₄[1]

Molecular Weight 231.29 g/mol 217.26 g/mol [1]

Appearance
Expected to be a white solid or

colorless oil
White solid[1]

Melting Point Data not available 119-121 °C[1]

Boiling Point Data not available Data not available

Solubility
Expected to be soluble in

organic solvents
Soluble in organic solvents[1]

Table 2: Spectroscopic Data (Expected for N,N-di(tert-butoxycarbonyl)methylamine)

Technique Expected Peaks

¹H NMR
Singlet around 3.0-3.3 ppm (N-CH₃); Singlet

around 1.5 ppm (t-butyl)

¹³C NMR

Resonance around 153 ppm (C=O); Resonance

around 80-82 ppm (quaternary C of t-butyl);

Resonance for N-CH₃; Resonance for methyls

of t-butyl

IR Spectroscopy
Strong C=O stretch around 1700-1750 cm⁻¹; C-

N stretch; Absence of N-H stretch

Mass Spectrometry
Molecular ion peak (M⁺) or related ions (e.g.,

[M+Na]⁺)

Synthesis and Reactivity
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic

synthesis due to its stability in various conditions and its straightforward removal under acidic
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conditions[2][3].

2.1. Synthesis

The synthesis of N,N-di(tert-butoxycarbonyl)methylamine would typically involve the reaction of

methylamine with two equivalents of di-tert-butyl dicarbonate (Boc₂O) in the presence of a

base.

Diagram 1: Synthesis of N,N-di(tert-butoxycarbonyl)methylamine
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Methylamine
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Di-tert-butyl dicarbonate (2 eq.) Base (e.g., TEA, DMAP) Solvent (e.g., THF, DCM)
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General synthetic scheme for N,N-di(Boc)methylamine.

2.2. Reactivity and Deprotection

The two Boc groups render the nitrogen atom non-nucleophilic and non-basic. The primary

reactivity of this compound involves the deprotection of the Boc groups to regenerate the

methylamine. This is typically achieved under acidic conditions.

Diagram 2: Deprotection of N,N-di(tert-butoxycarbonyl)methylamine
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Reactants

Products

N,N-di(tert-butoxycarbonyl)methylamine
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Acid-catalyzed deprotection of N,N-di(Boc)methylamine.

Experimental Protocols
Detailed experimental protocols for the synthesis and deprotection of the specific title

compound are not readily available in the literature. However, the following general procedures

for the protection and deprotection of primary amines can be adapted.

3.1. General Protocol for N,N-di-Boc Protection of a Primary Amine

This protocol is based on general procedures for the di-protection of primary amines.

Reaction Setup: A primary amine is dissolved in a suitable aprotic solvent, such as

tetrahydrofuran (THF) or dichloromethane (DCM).

Addition of Base: A base, typically a non-nucleophilic amine like triethylamine (TEA) or 4-

(dimethylamino)pyridine (DMAP) as a catalyst, is added to the solution.

Addition of Boc Anhydride: At least two equivalents of di-tert-butyl dicarbonate (Boc₂O) are

added to the reaction mixture, often portion-wise to control the reaction temperature.

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer

chromatography (TLC) until the starting amine is consumed.
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Workup and Purification: The reaction is quenched with water or a mild aqueous acid. The

organic layer is separated, washed, dried, and concentrated. The crude product is then

purified by column chromatography on silica gel to yield the N,N-di-Boc protected amine.

3.2. General Protocol for Acid-Catalyzed Deprotection of N,N-di-Boc Amines

This protocol is a standard procedure for the removal of Boc protecting groups.

Reaction Setup: The N,N-di-Boc protected amine is dissolved in an appropriate solvent, such

as dichloromethane (DCM) or dioxane.

Addition of Acid: A strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen

chloride (HCl) in an organic solvent, is added to the solution. A typical condition is a 1:1

mixture of TFA and DCM.

Reaction Monitoring: The reaction is stirred at room temperature, and the progress is

monitored by TLC. The deprotection is usually rapid, often completing within a few hours.

Workup: The solvent and excess acid are removed under reduced pressure. The resulting

amine salt can often be precipitated by the addition of a non-polar solvent like diethyl ether.

Applications in Drug Development
Protected amines like N,N-di(tert-butoxycarbonyl)methylamine are crucial intermediates in

multi-step organic synthesis, a cornerstone of drug development. By temporarily masking the

reactivity of the amine group, other chemical transformations can be selectively performed on

other parts of a molecule.

Diagram 3: Role in a Multi-step Synthesis Workflow
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Workflow illustrating the use of a di-Boc protected amine.
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The use of a di-protected amine allows for a high degree of control in complex synthetic routes,

enabling the construction of intricate molecular architectures found in many modern

pharmaceuticals. The methyl group in N,N-di(tert-butoxycarbonyl)methylamine can be a key

structural element in the final drug molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Di-tert-butyl-iminodicarboxylate - Wikipedia [en.wikipedia.org]

2. What is Di-tert-butyl iminodicarboxylate?_Chemicalbook [chemicalbook.com]

3. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [An In-depth Technical Guide to N,N-di(tert-
butoxycarbonyl)methylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587361#chemical-properties-of-n-n-di-tert-
butoxycarbonyl-methylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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